Product packaging for (4-Bromoisoquinolin-6-YL)methanol(Cat. No.:)

(4-Bromoisoquinolin-6-YL)methanol

Cat. No.: B13041619
M. Wt: 238.08 g/mol
InChI Key: BWFOMBRYGMVLQM-UHFFFAOYSA-N
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Description

(4-Bromoisoquinolin-6-YL)methanol is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B13041619 (4-Bromoisoquinolin-6-YL)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

(4-bromoisoquinolin-6-yl)methanol

InChI

InChI=1S/C10H8BrNO/c11-10-5-12-4-8-2-1-7(6-13)3-9(8)10/h1-5,13H,6H2

InChI Key

BWFOMBRYGMVLQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1CO)Br

Origin of Product

United States

Significance of the Isoquinoline Core in Organic Synthesis

The isoquinoline (B145761) structural motif, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of numerous organic molecules. fiveable.meslideshare.net This bicyclic aromatic system is not merely a chemical curiosity; it is a privileged scaffold found in a vast number of natural products, particularly alkaloids, and synthetic compounds with significant biological activities. fiveable.menih.gov The planarity and aromaticity of the isoquinoline core enable it to participate in crucial intermolecular interactions such as π-stacking, which can be pivotal in molecular recognition and binding processes. fiveable.me

The presence of a nitrogen atom within the pyridine ring introduces a site for versatile functionalization, making the isoquinoline framework a valuable building block in the synthesis of complex molecules. fiveable.me Its derivatives have found applications in various domains, including medicinal chemistry, materials science, and catalysis. fiveable.me Many isoquinoline-based compounds exhibit a wide range of pharmacological properties, serving as the active components in drugs such as the analgesic papaverine (B1678415) and the antimalarial quinine. fiveable.mersc.org The inherent reactivity of the isoquinoline ring system, which can undergo electrophilic aromatic substitution, nucleophilic addition, and oxidation, further underscores its importance and versatility in synthetic organic chemistry. slideshare.net

FeatureSignificance in Organic Synthesis
Structure Fused benzene and pyridine rings. fiveable.meslideshare.net
Aromaticity Planar system enabling π-stacking interactions. fiveable.me
Functionalization Nitrogen atom allows for diverse chemical modifications. fiveable.me
Applications Core of many natural products, pharmaceuticals, and materials. fiveable.menih.gov
Reactivity Undergoes various substitution and addition reactions. slideshare.net

The Role of Halogenated Isoquinolines As Synthetic Intermediates

Halogenated isoquinolines are indispensable intermediates in the synthesis of a wide array of functionalized isoquinoline (B145761) derivatives. The introduction of a halogen atom, such as bromine, at a specific position on the isoquinoline ring provides a reactive handle for a multitude of chemical transformations. These transformations are often facilitated by modern cross-coupling reactions, which have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds.

The strategic placement of a halogen allows for regioselective modifications, enabling chemists to build molecular complexity with a high degree of control. For instance, a bromine atom can be readily displaced or utilized in coupling reactions to introduce new functional groups, thereby accessing a diverse chemical space that would be otherwise difficult to reach. This versatility makes halogenated isoquinolines highly sought-after starting materials in the development of novel compounds with potential therapeutic applications. The ability to selectively functionalize the isoquinoline core is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its biological activity.

TransformationUtility of Halogenated Isoquinolines
Cross-Coupling Reactions Enables formation of C-C and C-heteroatom bonds.
Nucleophilic Substitution Halogen acts as a good leaving group. youtube.com
Regioselective Synthesis Allows for precise introduction of functional groups.
Medicinal Chemistry Facilitates structure-activity relationship studies.

Structural Elucidation and Positional Isomerism of Bromoisoquinolines

Positional isomerism is a key concept in the study of bromoisoquinolines. creative-chemistry.org.ukyoutube.comyoutube.comlibretexts.orglibretexts.org This type of structural isomerism arises when the bromine atom can be attached to different positions on the isoquinoline (B145761) ring. creative-chemistry.org.uklibretexts.orglibretexts.org For a monosubstituted bromoisoquinoline, there are seven possible constitutional isomers, each with the bromine atom at a different carbon atom of the bicyclic system. The position of the bromine atom significantly influences the chemical and physical properties of the molecule, as well as its reactivity in subsequent synthetic steps. For example, the reactivity of a bromine atom at the C-1 position is different from that at the C-4 or C-6 position due to the electronic effects of the nitrogen atom in the pyridine (B92270) ring. youtube.com Therefore, the unambiguous identification of the specific positional isomer is crucial for any synthetic application.

Isomer PositionPotential Influence on Properties
C-1 More prone to nucleophilic substitution. youtube.com
C-3 Different electronic environment compared to C-1. youtube.com
C-4 Substitution pattern influences reactivity. acs.org
C-5 to C-8 Located on the benzene (B151609) ring, affecting aromatic reactivity.

Overview of Research Landscape for 4 Bromoisoquinolin 6 Yl Methanol

The research landscape for (4-Bromoisoquinolin-6-YL)methanol is primarily situated within the broader context of synthetic methodology development and its application in medicinal chemistry. While specific studies focusing exclusively on this compound are not abundant, its structural motifs, the bromoisoquinoline core and the methanol (B129727) substituent, are of significant interest to synthetic chemists. The bromine atom at the 4-position and the methanol group at the 6-position make it a valuable building block for the synthesis of more complex molecules.

A search of chemical databases and literature reveals that this compound is commercially available from several suppliers of research chemicals, indicating its utility as a synthetic intermediate. Its structure suggests potential applications in the synthesis of kinase inhibitors, as many such compounds feature a substituted isoquinoline (B145761) scaffold. The bromo-substituent can be utilized for cross-coupling reactions to introduce various aryl or alkyl groups, while the methanol group can be oxidized to an aldehyde or carboxylic acid, or used in etherification or esterification reactions to further elaborate the molecular structure.

Chemical MoietyPotential Synthetic Utility
4-Bromoisoquinoline Precursor for cross-coupling reactions.
6-Methanol Site for oxidation, etherification, or esterification.

Scope and Objectives of Academic Inquiry

Reactivity of the C-4 Bromine Substituent

The bromine atom at the C-4 position of the isoquinoline ring is a versatile handle for introducing molecular complexity, primarily through carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-withdrawing nature of the isoquinoline nitrogen, which activates the C-Br bond towards certain transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Sonogashira)

The C-4 bromine atom serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of biaryl and other conjugated systems.

Suzuki-Miyaura Coupling: While direct Suzuki-Miyaura coupling on this compound has not been extensively detailed in publicly available research, the reactivity of the closely related 4-bromo-isoquinoline-6-carboxylic acid has been demonstrated. In a patented synthesis, the Suzuki coupling of a 4-bromo-isoquinoline-6-carboxamide with a boronic acid was achieved using a palladium catalyst. For instance, the reaction of a 4-bromo-isoquinoline-6-carboxamide with a suitable boronic acid was carried out in the presence of bis(diphenylphosphino)ferrocene-palladium(II)dichloride and cesium carbonate in a mixture of dioxane and water at 80°C to yield the corresponding 4-aryl-isoquinoline-6-carboxamide. google.com This demonstrates the feasibility of activating the C-4 bromine for Suzuki-Miyaura reactions, a principle that is directly applicable to this compound.

General Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles:

Component Example Reagents/Conditions Role
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine (B1218219) ligands Facilitates the catalytic cycle
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron reagent
Solvent Dioxane/Water, Toluene, DMF Solubilizes reactants and facilitates the reaction

| Temperature | Room temperature to 120°C | Provides energy for the reaction to proceed |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety at the C-4 position. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting alkynyl-substituted isoquinolines are valuable intermediates for further transformations. Although specific examples with this compound are not readily found, the general applicability to bromo-heterocycles is well-established.

Negishi Coupling: The Negishi coupling, which pairs an organozinc reagent with an organic halide, offers an alternative route for C-C bond formation at the C-4 position. This reaction is known for its high functional group tolerance. The application of Negishi coupling to 4-bromoisoquinolines would proceed via the formation of an organozinc reagent and its subsequent palladium-catalyzed reaction with the bromo-isoquinoline substrate.

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the isoquinoline ring, enhanced by the nitrogen atom, can facilitate nucleophilic aromatic substitution (SNA_r) at the C-4 position, particularly with strong nucleophiles. This provides a pathway for the direct displacement of the bromine atom by heteroatom nucleophiles such as alkoxides, thiolates, and amines, leading to the corresponding ethers, thioethers, and amino-substituted isoquinolines. The reaction typically requires elevated temperatures and may be promoted by the presence of a copper catalyst in some cases.

Metalation Reactions at the Brominated Position

The bromine atom at C-4 can be exploited for metal-halogen exchange reactions, typically using organolithium reagents such as n-butyllithium or t-butyllithium at low temperatures. This process generates a highly reactive 4-lithioisoquinoline intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of substituents at the C-4 position, including alkyl, silyl, and carbonyl groups. This two-step sequence provides a powerful method for the regioselective functionalization of the isoquinoline core.

Transformations of the C-6 Hydroxymethyl Group

The hydroxymethyl group at the C-6 position offers a different set of synthetic opportunities, primarily involving oxidation and derivatization of the alcohol functionality.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: The synthesis of 4-bromoisoquinoline-6-carbaldehyde (B13982071) has been reported via the bromination of isoquinoline-6-carbaldehyde. google.com Conversely, the oxidation of this compound to the aldehyde can be achieved using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). These reagents are known to selectively oxidize primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: More vigorous oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can be employed to oxidize the hydroxymethyl group directly to the corresponding carboxylic acid, 4-bromoisoquinoline-6-carboxylic acid. The existence and utility of this carboxylic acid derivative are documented in patent literature, where it is used as a precursor for amide bond formation. google.com

Summary of Oxidation Reactions:

Desired Product Reagent Typical Conditions
4-bromoisoquinoline-6-carbaldehyde MnO₂, PCC CH₂Cl₂, room temperature

Esterification and Etherification Reactions

The hydroxymethyl group can readily undergo standard transformations to form esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: Esterification of the C-6 hydroxymethyl group can be accomplished through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or via a Fischer esterification with a carboxylic acid under acidic catalysis. These reactions would yield the corresponding ester derivatives of this compound, allowing for the introduction of a wide array of R-groups through the ester linkage.

Etherification: The formation of ethers from the C-6 hydroxymethyl group can be achieved through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, followed by reaction with an alkyl halide. This method allows for the synthesis of a variety of alkyl and aryl ethers.

Halogenation of the Hydroxymethyl Group

The primary alcohol of this compound can be readily converted to a more reactive halomethyl group. This transformation is a key step for subsequent nucleophilic substitution or organometallic coupling reactions. Standard halogenating agents are effective for this purpose, converting the hydroxyl group into a better leaving group.

Common reagents for this conversion include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. The reaction with thionyl chloride typically proceeds in an inert solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃), often with a small amount of a base like pyridine (B92270) to neutralize the HCl byproduct. This yields 4-bromo-6-(chloromethyl)isoquinoline. Similarly, treatment with PBr₃ in a suitable solvent provides 4-bromo-6-(bromomethyl)isoquinoline. These halogenated derivatives are significantly more reactive towards nucleophiles than the parent alcohol.

Table 1: Halogenation of this compound

Starting Material Reagent Product
This compound Thionyl Chloride (SOCl₂) 4-Bromo-6-(chloromethyl)isoquinoline
This compound Phosphorus Tribromide (PBr₃) 4-Bromo-6-(bromomethyl)isoquinoline

Dehydration Reactions

The hydroxymethyl group can undergo dehydration under acidic conditions with heating, although this is a less common transformation for this specific substrate compared to its other potential reactions. The mechanism typically follows an E1 pathway, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a primary carbocation. youtube.com However, primary carbocations are highly unstable. A more likely pathway would involve a concerted E2 mechanism if a strong, non-nucleophilic base is used, or an Sₙ2 reaction to form an ether in the presence of another alcohol. youtube.com

If dehydration were to occur, it would lead to the formation of 4-bromo-6-vinylisoquinoline. This reaction is generally facilitated by strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures. youtube.com The resulting vinyl group is a valuable functional handle for further modifications, such as polymerization or participation in cycloaddition reactions.

Regioselective Functionalization of the Isoquinoline Nucleus

The bromine atom at the C4 position of the isoquinoline ring is a prime site for regioselective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at a specific position on the heterocyclic core, leaving the hydroxymethyl group at C6 intact.

The most common and powerful methods for this purpose include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃) allows for the formation of a new carbon-carbon bond, introducing aryl, heteroaryl, or alkyl groups at the C4 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. Reacting this compound with primary or secondary amines furnishes 4-aminoisoquinoline (B122460) derivatives.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper salts, to introduce an alkynyl substituent at the C4 position.

Heck Coupling: This reaction forms a carbon-carbon bond between the C4 position and an alkene, catalyzed by a palladium complex.

These reactions are highly regioselective due to the specific reactivity of the carbon-bromine bond with the metal catalyst. mdpi.commdpi.com

Intramolecular Cyclization and Annulation Reactions

The dual functionality of this compound allows for its use in intramolecular reactions to construct new fused ring systems. By modifying one or both of the functional groups, it is possible to design precursors for cyclization.

For example, the hydroxymethyl group can be oxidized to an aldehyde. A subsequent intramolecular reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, could be envisioned if a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion is generated at a position ortho to the C4-bromo group (via a preceding coupling reaction).

A more direct approach involves converting the hydroxymethyl group into a nucleophilic species or a side chain containing a nucleophile. If a Suzuki coupling is first performed at the C4 position to introduce an ortho-formylphenyl group, the resulting biaryl can undergo an intramolecular nucleophilic attack by an in-situ generated organometallic reagent from the C6-chloromethyl or C6-bromomethyl derivative, leading to a complex polycyclic architecture.

Annulation reactions, such as the Robinson annulation, involve a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. youtube.comyoutube.com A derivative of this compound could be designed to participate in such a sequence. For instance, the hydroxymethyl group could be converted into a chain containing a Michael acceptor, which could then react with an enolate generated elsewhere on a pre-functionalized isoquinoline nucleus to build a new fused ring.

Chemo- and Regioselectivity in Multi-functionalized Isoquinolines

The presence of two distinct reactive sites—the C-Br bond at C4 and the -CH₂OH group at C6—necessitates careful consideration of chemo- and regioselectivity during synthesis. Fortunately, the reactivity of these two groups is largely orthogonal, allowing for selective transformations.

Chemoselectivity: One functional group can be reacted while leaving the other untouched. For instance, palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) are highly chemoselective for the C4-Br bond, showing no reactivity towards the C6-hydroxymethyl group under standard conditions. Conversely, the hydroxymethyl group can be selectively oxidized (e.g., using PCC, DMP) or halogenated (e.g., using SOCl₂) without affecting the C4-Br bond. This orthogonal reactivity is crucial for multi-step syntheses.

Regioselectivity: When considering reactions on the isoquinoline ring itself, the bromine at C4 provides a specific handle for functionalization. researchgate.net Other positions, like C1, C3, or C5, might be activated under different conditions, for example, through C-H activation protocols. However, the high reactivity of the aryl bromide in cross-coupling reactions makes C4 the most common site for initial modification. mdpi.com This allows for a predictable and controlled strategy for building molecular complexity.

Table 2: Orthogonal Reactivity of this compound

Reaction Type Reagent/Catalyst Reactive Site Unreactive Site Product Type
Suzuki Coupling Pd catalyst, Base, R-B(OH)₂ C4-Br C6-CH₂OH 4-Aryl/Alkyl-isoquinolin-6-yl)methanol
Oxidation PCC or DMP C6-CH₂OH C4-Br 4-Bromoisoquinoline-6-carbaldehyde
Halogenation SOCl₂ or PBr₃ C6-CH₂OH C4-Br 4-Bromo-6-(halomethyl)isoquinoline

This selective reactivity makes this compound a highly valuable intermediate for the synthesis of complex, multi-substituted isoquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unequivocal assignment of proton (¹H) and carbon (¹³C) nuclear magnetic resonance signals, which is particularly crucial for complex heterocyclic structures such as the isoquinoline scaffold of this compound.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. In the context of this compound, this technique would be instrumental in establishing the connectivity of the protons on the aromatic ring. For instance, a cross-peak would be observed between the proton at position C5 and the proton at C7, and similarly between the protons at C7 and C8, thus confirming their adjacent relationship. The protons of the hydroxymethyl group (-CH₂OH) would be expected to appear as a singlet and not show correlations to the aromatic protons due to the larger number of bonds separating them.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (a one-bond correlation). columbia.edusdsu.edu This is a highly sensitive and definitive method for assigning carbon resonances based on their attached protons. For this compound, an HSQC spectrum would display a cross-peak linking the methylene (B1212753) protons to the methylene carbon atom, as well as cross-peaks for each aromatic proton and its corresponding carbon atom in the isoquinoline ring system.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is designed to show correlations between protons and carbons that are separated by multiple bonds, typically two or three (²J_CH and ³J_CH). columbia.eduyoutube.com This technique is vital for piecing together the molecular skeleton by connecting substructures. For example, the methylene protons of the methanol substituent would exhibit HMBC correlations to the C6 carbon to which the group is attached, and also likely to the adjacent C5 and C7 carbons. These correlations would definitively place the hydroxymethyl group at the C6 position of the isoquinoline ring.

Table 1: Expected 2D NMR Correlations for this compound

TechniqueCorrelating NucleiExpected Key CorrelationsInformation Gained
COSY ¹H - ¹HH5 ↔ H7, H7 ↔ H8Establishes the proton-proton connectivity on the benzene (B151609) moiety of the isoquinoline core.
HSQC ¹H - ¹³C (¹J)CH₂ ↔ C(methanol), H1 ↔ C1, H3 ↔ C3, H5 ↔ C5, H7 ↔ C7, H8 ↔ C8Confirms the direct one-bond connections between protons and their respective carbon atoms.
HMBC ¹H - ¹³C (²J, ³J)CH₂ ↔ C6, C5, C7; H1 ↔ C3, C8a; H3 ↔ C1, C4; H5 ↔ C4, C6, C8aProvides long-range connectivity information to assemble the complete molecular structure and confirm substituent positions.

Mass Spectrometry

Mass spectrometry is an essential analytical technique that provides information on the molecular weight and elemental formula of a compound. It can also offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision. This accuracy allows for the determination of the elemental composition of the this compound molecular ion. The presence of a bromine atom is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost identical intensity separated by two mass units, which is a clear indicator for the presence of a single bromine atom in the molecule.

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion FormulaIsotopeTheoretical Exact Mass (m/z)
[C₁₀H₈⁷⁹BrNO]⁺⁷⁹Br236.9838
[C₁₀H₈⁸¹BrNO]⁺⁸¹Br238.9818

Upon ionization in a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Loss of a hydroxymethyl radical (•CH₂OH): This would involve the cleavage of the bond between the isoquinoline ring and the methanol group, resulting in a fragment ion with an m/z corresponding to the 4-bromoisoquinolinyl cation.

Loss of a bromine radical (•Br): Cleavage of the carbon-bromine bond would lead to a fragment ion showing the loss of 79 or 81 mass units from the molecular ion.

Fragmentation of the isoquinoline ring: While the aromatic ring system is relatively stable, it can fragment under higher energy conditions, leading to further characteristic ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions within the aromatic isoquinoline chromophore. These are primarily π → π* transitions, which give rise to strong absorption bands. nih.gov The presence of the bromine atom and the hydroxymethyl group as substituents on the isoquinoline ring will influence the wavelength of maximum absorption (λ_max). The bromine atom, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted isoquinoline. The spectrum is typically measured in a solvent like methanol or ethanol. researchgate.net

Table 3: Expected Electronic Transitions and Absorption Maxima for this compound

Transition TypeExpected Wavelength Range (nm)Chromophore
π → π220-250 and 300-350Isoquinoline ring system
n → π> 300Non-bonding electrons on the nitrogen and oxygen atoms (often weak and may be masked by the stronger π → π* transitions)

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of this compound of suitable quality can be obtained, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as potential hydrogen bonding from the hydroxyl group. mdpi.com This would offer an unambiguous confirmation of the molecule's structure in the solid state. As of now, there is no publicly available crystal structure for this specific compound.

Advanced Chromatographic Analysis for Purity and Mixture Separation (e.g., HPLC, GC-MS)

The purity and separation of this compound from reaction mixtures and potential impurities are critical for its characterization and use in further applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes. While specific, detailed methods for this exact compound are not extensively published, general methodologies for structurally similar isoquinoline derivatives provide a strong basis for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for isoquinoline derivatives. wjpmr.com

Methodology for Purity Determination:

A typical RP-HPLC method for the purity analysis of this compound would involve a C18 column, which provides excellent separation for a wide range of compounds based on their hydrophobicity. sigmaaldrich.com The mobile phase generally consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) to control the pH and improve peak shape. wjpmr.comsigmaaldrich.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture, from polar to non-polar.

Detection is commonly achieved using a UV detector, as the isoquinoline ring system possesses a strong chromophore. The wavelength of detection would be set at one of the absorption maxima of the compound to ensure high sensitivity. The purity of a sample is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram. For a high-purity sample of this compound, the chromatogram would show a single major peak with minimal secondary peaks.

Illustrative HPLC Purity Analysis Data:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~12.5 min
Purity >98%

This data is illustrative and represents a typical method for a compound of this nature.

Separation of Mixtures:

For the separation of this compound from related substances, such as starting materials or by-products from its synthesis, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to isolate quantities of the pure compound. The solvent systems are often similar to those used in analytical HPLC, for instance, a hexane/ethyl acetate (B1210297) system has been used for the purification of other 4-bromoisoquinolines. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization to a more volatile species (e.g., by silylating the hydroxyl group) may be necessary to achieve good chromatographic performance and prevent thermal degradation in the GC inlet.

Methodology for Analysis and Identification:

In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the compound by comparing its fragmentation pattern to spectral libraries or by interpreting the fragmentation.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic peaks for the bromine atom (79Br and 81Br in approximately a 1:1 ratio). researchgate.net Common fragmentation patterns for isoquinoline alkaloids can provide insights into the expected fragments. nih.govresearchgate.net

Illustrative GC-MS Data:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min
Inlet Temperature 280 °C (after derivatization)
Oven Program 100 °C (2 min), then 10 °C/min to 300 °C (10 min)
MS Ionization Electron Ionization (EI), 70 eV
Key MS Fragments (m/z) M+ (molecular ion), [M-Br]+, fragments from the isoquinoline core

This data is illustrative and represents a typical method for a derivatized compound of this nature.

The combination of HPLC for purity assessment and mixture separation, along with GC-MS for identification and analysis of volatile impurities, provides a comprehensive analytical characterization of this compound.

Quantum Chemical Calculations

Natural Bond Orbital (NBO) Analysis:An NBO analysis, which would provide insights into charge distribution, donor-acceptor interactions, and the nature of chemical bonds within the molecule, has not been performed or published for this compound.

While general computational studies on the parent isoquinoline molecule and other substituted derivatives exist, these findings are not directly transferable to this compound due to the specific electronic and steric influences of the bromo and methanol substituents at the 4- and 6-positions, respectively. Future computational research would be necessary to elucidate the specific theoretical and chemical properties of this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a critical tool in computational chemistry that illustrates the charge distribution on a molecule's surface, providing insights into its reactivity and intermolecular interaction sites. researchgate.netchemrxiv.org The MEP map uses a color spectrum to denote different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prime for nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or near-zero potential. researchgate.net

For this compound, several key features on the MEP surface can be anticipated:

Nitrogen Atom: The isoquinoline nitrogen atom, with its lone pair of electrons, is expected to be a region of strong negative potential (red). nih.gov This makes it a primary site for protonation and hydrogen bonding. Studies on similar heterocyclic compounds like substituted pyridines confirm that the heterocyclic nitrogen is a key site for such interactions. nih.gov

Bromine Atom: The bromine atom at the C4 position will exhibit a phenomenon known as a "sigma-hole." While halogens are generally electronegative, a region of positive electrostatic potential can form on the outermost portion of the halogen atom, along the C-Br bond axis. This positive region can engage in halogen bonding, a significant non-covalent interaction.

Hydroxymethyl Group: The oxygen atom of the hydroxymethyl group at the C6 position will also be a site of negative potential due to its lone pairs, making it a hydrogen bond acceptor. Conversely, the hydrogen atom of the hydroxyl group will be a region of positive potential (blue), acting as a hydrogen bond donor. researchgate.net

In a study of hydroquinoline derivatives, it was observed that lone pairs of electronegative atoms are primarily associated with negative potential regions, which are favored locations for electrophilic attack, while regions with maximum positive potential are ideal for nucleophilic attack. researchgate.net The interplay of these features—the basic nitrogen, the electrophilic/nucleophilic character of the hydroxymethyl group, and the potential for halogen bonding—dictates the molecule's interaction profile.

Topological Analysis of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonding and intermolecular interactions. rsc.orgnih.gov QTAIM identifies critical points in the electron density, such as bond critical points (BCPs), which reveal the nature of the interactions. nih.gov

For this compound, a QTAIM analysis would be expected to reveal:

Covalent Bonds: The presence of BCPs between the atoms of the isoquinoline ring system, the bromine atom, and the hydroxymethyl group, characterized by high electron density (ρ) and a negative Laplacian of the electron density (∇²ρ), would confirm the covalent nature of these bonds. nih.gov

Non-Covalent Interactions: In a condensed phase or in the presence of other molecules, QTAIM can identify and characterize non-covalent interactions. For instance, a BCP between the hydroxyl hydrogen and a neighboring molecule's nitrogen or oxygen would signify a hydrogen bond. The values of ρ and ∇²ρ at this BCP would quantify its strength. Typically, a positive ∇²ρ is indicative of non-covalent interactions like hydrogen bonds. nih.gov Similarly, a BCP between the bromine's sigma-hole and a nucleophilic region on another molecule would characterize a halogen bond. chemrxiv.org

QTAIM analysis is a powerful tool for understanding the subtle electronic effects that govern molecular structure and reactivity. rsc.orgchemrxiv.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms, predicting transition states, and calculating activation energies. The synthesis of substituted isoquinolines often involves complex, multi-step reactions where computational insights can be invaluable. nih.govresearchgate.net

Several synthetic routes to substituted isoquinolines have been explored, including palladium-catalyzed α-arylation of ketones followed by cyclization. nih.gov Computational modeling of such a process for this compound would involve:

Reactant and Product Optimization: Calculating the ground state geometries and energies of the reactants, intermediates, and the final product.

Transition State Searching: Identifying the transition state structures that connect the intermediates along the reaction pathway.

Energy Profile Mapping: Constructing a potential energy surface that maps the energy changes throughout the reaction, allowing for the determination of activation barriers and reaction feasibility.

For example, in the synthesis of isoquinolines from oximes, a plausible reaction mechanism involving transition metal catalysis has been proposed, which could be further investigated and validated through computational modeling. researchgate.net Similarly, methods for synthesizing polysubstituted isoquinolines via condensation reactions have been developed, where computational studies could help optimize reaction conditions and predict regioselectivity. nih.gov

Conformational Landscape Analysis

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. fiveable.me For this compound, the primary source of conformational flexibility is the rotation around the C6-CH₂ bond of the hydroxymethyl group.

A conformational analysis would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating the hydroxymethyl group and calculating the energy at each step to map out the potential energy landscape. This helps identify the most stable conformers (energy minima) and the rotational energy barriers (energy maxima).

Identification of Stable Rotamers: The analysis would likely reveal specific staggered conformations of the hydroxymethyl group relative to the isoquinoline ring that are energetically favored. Studies on similar systems, like α-D-mannose derivatives with hydroxymethyl groups, have shown that the population of different rotamers is influenced by factors such as non-bonding interactions and stereoelectronic effects. researchgate.net

Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule can significantly influence its biological activity and how it packs in a crystal. fiveable.me For instance, research on 8-hydroxyquinoline (B1678124) derivatives has shown that substituents can significantly influence the frontier orbital distribution and, consequently, their properties. researchgate.net

Intermolecular Interactions and Crystal Packing Prediction (if applicable)

Crystal Structure Prediction (CSP) is a computational technique used to predict the arrangement of molecules in a crystal lattice. nih.gov This is a complex process that relies on accurately modeling the intermolecular forces that govern crystal packing.

For this compound, the key intermolecular interactions that would influence its crystal structure are:

Hydrogen Bonding: The hydroxymethyl group is a potent hydrogen bond donor (O-H) and acceptor (O). This is often the dominant interaction in determining the crystal packing of molecules with hydroxyl groups.

Halogen Bonding: The bromine atom at the C4 position can act as a halogen bond donor, interacting with nucleophilic atoms like the isoquinoline nitrogen or the hydroxyl oxygen of a neighboring molecule.

π-π Stacking: The aromatic isoquinoline rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

CSP studies on other halogenated organic compounds have shown that both tailor-made force fields and DFT methods can be used to predict energetically feasible crystal structures. nih.gov While the experimental structure is often found among the most stable predicted polymorphs, CSP can also propose other potential, as-yet-undiscovered crystal forms. nih.gov The interplay of the various intermolecular interactions makes the prediction of the final crystal structure a challenging but important goal in understanding the solid-state properties of the compound.

Applications in Advanced Materials and Chemical Science

(4-Bromoisoquinolin-6-YL)methanol as a Building Block in Complex Organic Synthesis

The strategic positioning of reactive sites on this compound makes it an exceptionally valuable intermediate in the synthesis of complex molecular architectures. The bromine atom at the 4-position and the methanol (B129727) group at the 6-position serve as orthogonal synthetic handles, allowing for selective and sequential chemical modifications.

The C-Br bond is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents at the C-4 position, including aryl, alkyl, and alkynyl groups. For instance, the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, can be employed to couple this compound with various boronic acids. nih.gov This versatility is crucial for building molecular complexity and accessing diverse chemical libraries.

Simultaneously, the methanol group (-CH₂OH) at the C-6 position offers another point for diversification. It can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a different set of chemical transformations such as reductive amination, Wittig reactions, or esterification. Alternatively, it can be converted into an ether or an ester, or replaced with other functional groups through nucleophilic substitution after conversion to a better leaving group (e.g., a tosylate). Methanol itself is considered a key C1 building block in the chemical industry for methylation and other transformations. nih.govspringernature.com

The synthesis of functionalized isoquinolines is an area of significant research interest. nih.gov Methodologies like the Larock isoquinoline (B145761) synthesis and various palladium-catalyzed cyclizations are employed to construct the core ring system. nih.govacs.org The synthesis of 4-bromoisoquinolines, specifically, has been achieved through palladium- and copper-catalyzed electrocyclic reactions of 2-alkynyl benzyl (B1604629) azides, highlighting the importance of this specific substitution pattern. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

Position Functional Group Reaction Type Potential Products
C-4 Bromo (-Br) Suzuki-Miyaura Coupling 4-Aryl-isoquinolines
C-4 Bromo (-Br) Sonogashira Coupling 4-Alkynyl-isoquinolines
C-4 Bromo (-Br) Buchwald-Hartwig Amination 4-Amino-isoquinolines
C-4 Bromo (-Br) Heck Reaction 4-Alkenyl-isoquinolines
C-6 Methanol (-CH₂OH) Oxidation Isoquinoline-6-carbaldehyde, Isoquinoline-6-carboxylic acid
C-6 Methanol (-CH₂OH) Etherification 6-(Alkoxymethyl)isoquinolines
C-6 Methanol (-CH₂OH) Esterification (Isoquinolin-6-yl)methyl esters

Potential in Ligand Design for Coordination Chemistry and Catalysis

The isoquinoline framework is a cornerstone in the design of ligands for coordination chemistry and asymmetric catalysis. acs.org The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal centers. In this compound, the oxygen atom of the methanol group can also participate in metal coordination, allowing the molecule to function as a bidentate ligand.

The combination of a "soft" nitrogen donor and a "hard" oxygen donor makes this scaffold suitable for coordinating with a variety of transition metals, including palladium, iron, cobalt, and nickel. nih.govclarku.edu The electronic properties of the resulting metal complex can be fine-tuned by modifying the isoquinoline ring. The bromine atom at C-4, being an electron-withdrawing group, can modulate the electron density on the isoquinoline nitrogen, thereby influencing the catalytic activity of the metal center. nih.gov

Derivatives of isoquinolines have been successfully used in a range of catalytic applications:

Asymmetric Synthesis: Chiral isoquinoline-based ligands are instrumental in enantioselective reactions. acs.orgacs.org For example, 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline (QUINAP) is a well-known ligand for asymmetric hydroboration and allylic alkylation. acs.org

Oxidation Catalysis: Iron complexes with tetradentate ligands incorporating isoquinoline units have shown high efficiency in enantioselective epoxidation and other oxidation reactions. nih.gov

Cross-Coupling Reactions: Isoquinoline-based phosphine (B1218219) ligands are employed in palladium-catalyzed reactions, where their steric and electronic properties are crucial for achieving high yields and selectivity. acs.org

By modifying or extending the structure of this compound, novel ligands can be designed. For example, the methanol group can be used as an anchor to attach other coordinating moieties, leading to polydentate ligands with tailored properties for specific catalytic transformations.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. longdom.org this compound possesses the key structural features necessary to participate in self-assembly processes. northwestern.edu

The primary interactions that can drive the self-assembly of this molecule are:

Hydrogen Bonding: The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or networks. researchgate.net

π-π Stacking: The aromatic isoquinoline ring system can engage in π-π stacking interactions with other aromatic molecules, contributing to the stability and order of the resulting supramolecular structure. northwestern.edu

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases to direct the assembly process.

These non-covalent interactions can lead to the spontaneous organization of molecules into well-defined, higher-order structures such as fibers, gels, or liquid crystals. longdom.orgnih.gov For example, the dilauroyl amide of trans-(1R,2R)-l,2-diaminocyclohexane is known to be a "universal" gelling agent, forming helical fibers through intermolecular hydrogen bonding and van der Waals interactions. nih.gov Similarly, this compound derivatives, when appropriately designed, could form supramolecular polymers or gels with stimuli-responsive properties, useful in areas like drug delivery or responsive materials. northwestern.edu

Incorporation into Functional Polymers and Materials (e.g., optoelectronic, sensing platforms)

The unique electronic and photophysical properties of the isoquinoline core make it an attractive component for advanced functional materials. mdpi.com Polymers containing quinoline (B57606) and isoquinoline units have been investigated for applications in optoelectronics and chemical sensing. acs.org

This compound can be incorporated into polymer chains through several strategies. The methanol group can be converted to a polymerizable moiety, such as an acrylate (B77674) or methacrylate, allowing it to act as a monomer in polymerization reactions. Alternatively, it can be used in polycondensation reactions. The resulting polymers would benefit from the inherent properties of the isoquinoline unit, such as thermal stability and fluorescence.

Key potential applications include:

Optoelectronic Materials: Quinoline-based polymers are known to exhibit tunable photoluminescence. acs.org By controlling the aggregation of polymer chains, the emission color can be varied from blue to red. Incorporating this compound into polymer blends or composites could lead to new materials for light-emitting diodes (LEDs) or other optical devices. acs.org

Sensing Platforms: The isoquinoline nitrogen can interact with metal ions, often resulting in a change in fluorescence. This property is the basis for fluorescent chemical sensors. Ligands based on quinoline and isoquinoline have been designed for the selective detection of metal ions like Zn²⁺ and Cd²⁺, as well as anions like pyrophosphate. rsc.org Polymers functionalized with this compound units could be used to create sensitive and selective sensing films or nanoparticles.

The bromine atom provides an additional advantage, as it can be modified after polymerization (post-polymerization functionalization) to further tune the material's properties or to attach other functional units.

Precursor for Advanced Chemical Probes (non-biological)

Chemical probes are small molecules designed to study and manipulate chemical or biological systems. mskcc.org The isoquinoline scaffold is a versatile platform for the development of such probes, particularly fluorescent probes, due to its intrinsic optical properties. mdpi.com

This compound can serve as a precursor for a variety of non-biological chemical probes. The methanol group is a convenient attachment point for linking the isoquinoline core to other molecular fragments. For example, it can be etherified with a molecule containing a specific recognition site for an analyte of interest. Upon binding of the analyte, a change in the fluorescence of the isoquinoline moiety could be triggered, providing a detectable signal.

The development of such probes often involves creating novel chemical entities through purpose-driven synthesis rather than large-scale screening. mskcc.org The dual functionality of this compound allows for a modular approach to probe design. The bromine atom can be used to attach groups that modulate the photophysical properties (e.g., absorption and emission wavelengths), while the methanol group can be used to install the analyte-binding or reactive portion of the probe. This separation of functions facilitates the systematic optimization of the probe's performance.

Table 2: Design Strategy for Chemical Probes from this compound

Probe Component Role Derivatization Site on Precursor Example Modification
Fluorophore Signal Reporter Isoquinoline Core The intrinsic fluorescence of the isoquinoline ring.
Modulator Tune Photophysics C-4 (via -Br) Suzuki coupling to add conjugated aryl groups.
Recognition Unit Binds to Analyte C-6 (via -CH₂OH) Etherification with a crown ether for ion sensing.
Linker Connects Components C-6 (via -CH₂OH) Formation of an ether or ester linkage.

Contributions to New Synthetic Methodologies and Chemical Transformations

The development of novel and efficient synthetic methods is a fundamental goal of organic chemistry. Uniquely substituted molecules like this compound are valuable tools for exploring and showcasing new chemical transformations.

The presence of multiple, distinct reactive sites on a single, well-defined scaffold allows chemists to test the selectivity and scope of new reactions. For instance, a new catalyst developed for C-Br activation could be tested on this molecule to see if it reacts selectively at the C-4 position without affecting the methanol group or the isoquinoline nitrogen.

Recent advancements in organic synthesis have focused on the functionalization of heterocyclic compounds. nih.gov The development of asymmetric versions of the Larock isoquinoline synthesis, for example, has enabled access to axially chiral isoquinolines. acs.org Similarly, methods for the selective synthesis of 4-bromoisoquinolines have been reported. researchgate.net this compound serves as an ideal substrate for further exploring these methodologies, such as investigating the influence of the C-6 substituent on the reaction's outcome.

Furthermore, reactions involving the "borrowing hydrogen" concept, where alcohols like methanol are used as alkylating agents, represent a sustainable and green approach to synthesis. springernature.com this compound could be used in studies aimed at developing intramolecular versions of such reactions or as a platform to investigate new catalytic systems for these transformations. nih.gov

Conclusion and Future Directions

Summary of Key Achievements and Insights

The principal achievement concerning (4-Bromoisoquinolin-6-YL)methanol is its synthesis and availability as a chemical intermediate. Its structure is an insightful combination of key functional groups on a valuable heterocyclic core.

Bifunctional Platform: The molecule incorporates both a halogen (bromine) and a primary alcohol (methanol) group. This design allows for selective and orthogonal chemical transformations.

Strategic Substitution: The bromine atom is located at the C-4 position, a site known for its reactivity in various transformations. The methanol (B129727) group at C-6 on the benzene (B151609) portion of the ring system provides a different type of reactive handle, separable from the heteroaromatic ring's immediate electronic influence.

Synthetic Accessibility: The existence of this compound allows chemists to bypass multiple steps that would otherwise be required to build this specific substitution pattern from a simpler isoquinoline (B145761), streamlining the synthesis of more complex target molecules.

The core insight is that this compound is not an end-product but a highly valuable starting material, primed for creating diverse molecular architectures.

Identification of Unexplored Synthetic Pathways

While the compound is available, exploring novel and more efficient synthetic routes is a crucial area for future research. Traditional methods for building isoquinolines include the Bischler-Napieralski and Pictet-Spengler reactions, which could be adapted. harvard.edu However, modern synthetic chemistry offers more direct and potentially higher-yielding alternatives.

Potential Future Synthetic Strategies:

StrategyDescriptionPotential Advantages
Late-Stage C-H Functionalization Directing group-assisted C-H bromination of a pre-formed (isoquinolin-6-yl)methanol. Alternatively, C-H activation could be used to install the hydroxymethyl group onto a bromo-isoquinoline precursor.Atom economy, reduced step count, access to novel substitution patterns. organic-chemistry.org
Flow Chemistry Synthesis Developing a continuous-flow process for the synthesis, potentially starting from a substituted phenethylamine (B48288) derivative. wikipedia.orgImproved safety for handling hazardous intermediates, scalability, and enhanced reaction control.
Metal-Catalyzed Cyclizations Ruthenium or Rhodium-catalyzed annulation of an appropriately substituted benzaldehyde (B42025) or ketoxime with an alkyne could provide a direct route to the substituted isoquinoline core. organic-chemistry.orgHigh chemo- and regioselectivity, tolerance of various functional groups.
Photochemical Methods Utilizing light-induced reactions for either the bromination step or for installing the methanol group via radical mechanisms could offer milder reaction conditions.Green chemistry approach, unique reactivity not accessible through thermal methods.

Opportunities for Novel Reactivity Studies

The bifunctional nature of this compound opens up numerous avenues for reactivity studies. The bromine atom and the methanol group can be targeted independently or in sequence to build molecular complexity.

Reactions at the C-4 Bromo Position: The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.org

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to introduce new aryl or alkyl groups, extending the π-conjugated system. This is a standard method for tuning the electronic and photophysical properties of aromatic systems. acs.org

Sonogashira Coupling: Coupling with terminal alkynes to synthesize 4-alkynylisoquinolines. These products are valuable intermediates for creating polymers or for use in click chemistry.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, leading to 4-aminoisoquinoline (B122460) derivatives, which are important pharmacophores.

Heck Coupling: Reaction with alkenes to introduce vinyl groups, providing a route to further functionalization or polymerization.

Reactions at the C-6 Methanol Group: The primary alcohol offers a different set of classical transformations.

Oxidation: Mild oxidation could yield the corresponding aldehyde (4-bromoisoquinoline-6-carbaldehyde), a versatile group for imine formation, Wittig reactions, or reductive amination. Stronger oxidation would produce the carboxylic acid, a key functional group for amide coupling.

Esterification/Etherification: Reaction with acyl chlorides or alkyl halides to form esters or ethers, respectively. This allows for the attachment of the isoquinoline core to other molecules or materials.

Nucleophilic Substitution: Conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate) would allow for its displacement by a wide range of nucleophiles.

Prospects for Advanced Theoretical Characterization

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the behavior of molecules without the need for laboratory work. mdpi.com For this compound, theoretical studies could offer significant insights.

Potential Theoretical Investigations:

Study TypeObjectivePredicted Insights
Geometric & Electronic Analysis Calculation of optimized molecular geometry, frontier molecular orbital (HOMO/LUMO) energies, and electrostatic potential maps. mdpi.comPredicts the most likely sites for electrophilic and nucleophilic attack; estimates the electronic gap, which is relevant to photophysical properties.
Reaction Mechanism Modeling Simulating the transition states and energy profiles for key reactions, such as Suzuki coupling at the C-Br bond.Elucidates the reaction mechanism, predicts reaction kinetics, and helps optimize reaction conditions for higher yields.
Spectroscopic Prediction Simulating NMR, IR, and UV-Vis spectra. mdpi.comAids in the structural confirmation of the compound and its reaction products; helps interpret experimental spectroscopic data.
Bond Dissociation Energy (BDE) Calculating the energy required to break the C-Br and C-O bonds.Provides a quantitative measure of the relative reactivity of the two functional groups, guiding selective chemical transformations.

These theoretical studies would create a valuable data foundation, accelerating experimental discovery and providing a deeper understanding of the molecule's intrinsic properties.

Outlook for Emerging Non-Biological Applications

While isoquinoline derivatives are heavily explored in medicine, their unique electronic and photophysical properties also make them attractive for materials science. amerigoscientific.comresearchgate.net The structure of this compound is well-suited for creating novel functional materials.

Organic Light-Emitting Diodes (OLEDs): The isoquinoline core is an electron-deficient system, making it a candidate for use in electron-transporting or emissive layers of OLEDs. The C-Br and C-CH₂OH sites allow for the attachment of other functional groups (e.g., hole-transporting moieties via Suzuki coupling) to create bipolar molecules or to tune the emission color. ossila.com

Fluorescent Sensors: The fluorescence of the isoquinoline ring system is often sensitive to its chemical environment. mdpi.comrsc.org By using the methanol group to attach a specific receptor (e.g., a crown ether), the molecule could be developed into a selective sensor for metal ions or other small molecules, with the binding event signaled by a change in fluorescence.

Functional Polymers: The methanol group can be converted into a polymerizable unit, such as an acrylate (B77674) or methacrylate. Polymerization would yield polymers with pendant isoquinoline units, creating materials with unique refractive, conductive, or photophysical properties.

Anion Receptors: Platinum complexes incorporating functionalized isoquinolines have been investigated as receptors for anions. wikipedia.org The this compound scaffold could be elaborated into ligands for creating novel anion-binding materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.